3-[(3-methylphenoxy)methyl]pyridine
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Overview
Description
3-[(3-Methylphenoxy)methyl]pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a 3-methylphenoxy group at the 3-position
Mechanism of Action
Target of Action
Similar compounds such as 3-methylpyridine have been shown to interact with enzymes like collagenase 3 and stromelysin-1 . These enzymes play crucial roles in various biological processes, including tissue remodeling and disease progression.
Biochemical Pathways
Pyridine derivatives have been known to exhibit antimicrobial properties , suggesting that they may interfere with essential biochemical pathways in microorganisms
Pharmacokinetics
Similar compounds like 3-methylpyridine have been shown to have certain pharmacokinetic properties . It’s important to note that the ADME properties can significantly impact the bioavailability and efficacy of a compound.
Result of Action
Given the potential antimicrobial properties of similar pyridine derivatives , it can be hypothesized that this compound may exert a bacteriostatic or bactericidal effect on certain microorganisms.
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be tested and validated through experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-methylphenoxy)methyl]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Methylphenoxy)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-[(3-Methylphenoxy)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of biological receptors and enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-Methylpyridine:
4-[(5-Methoxy-2-methylphenoxy)methyl]pyridine: A similar compound with a methoxy group instead of a methyl group.
Uniqueness: 3-[(3-Methylphenoxy)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
3-[(3-methylphenoxy)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14-9-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHAPBUBQYTFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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